Annulatin D: A Comprehensive Technical Overview
Annulatin D: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Annulatin D is a naturally occurring polyketide metabolite produced by the fungus Penicillium roqueforti, the organism responsible for the characteristic veining in blue cheeses.[1] This compound belongs to the annullatin class of alkylated aromatic polyketides, characterized by a distinctive fused dihydrobenzofuran lactone ring system. The biosynthesis of Annulatin D involves a series of enzymatic modifications of a polyketide core, including hydroxylation, prenylation, and a final oxidative lactonization step to form the stereospecific (2S, 9S)-annullatin D isomer.[1] This technical guide provides a detailed overview of the chemical structure, spectroscopic data, isolation protocols, and biosynthetic pathway of Annulatin D.
Chemical Structure and Properties
The chemical structure of Annulatin D is presented below. Its molecular formula is C22H26O5, with a molecular weight of 370.44 g/mol .
Figure 1. 2D Chemical Structure of Annulatin D.
Table 1: Physicochemical Properties of Annulatin D
| Property | Value | Reference |
| Molecular Formula | C22H26O5 | N/A |
| Molecular Weight | 370.44 g/mol | N/A |
| Stereochemistry | (2S, 9S) | [1] |
Spectroscopic Data
The structural elucidation of Annulatin D was achieved through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H and ¹³C NMR data provide a detailed fingerprint of the molecule's atomic connectivity and chemical environment.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Annulatin D (in CDCl₃)
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |
| 2 | 89.2 | 5.38 (d, 6.5) |
| 3 | 45.1 | 3.65 (m) |
| 3a | 115.8 | |
| 4 | 162.2 | |
| 5 | 98.7 | 6.27 (s) |
| 6 | 164.7 | |
| 7 | 108.9 | |
| 7a | 142.9 | |
| 8 | 170.1 | |
| 9 | 78.1 | 4.95 (d, 10.0) |
| 10 | 33.8 | 2.25 (m) |
| 11 | 25.8 | 1.63 (m), 1.55 (m) |
| 12 | 122.9 | 5.10 (t, 7.0) |
| 13 | 134.5 | |
| 14 | 25.7 | 1.75 (s) |
| 15 | 17.8 | 1.68 (s) |
| 1' | 21.2 | 1.25 (d, 7.0) |
| 4-OH | 12.01 (s) | |
| 6-OH | 5.45 (s) |
Data adapted from the supplementary information of Xiang et al., 2022.
Experimental Protocols
Isolation and Purification of Annulatin D from Penicillium roqueforti
The following protocol outlines the general steps for the isolation and purification of Annulatin D from fungal cultures.
1. Fungal Cultivation:
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Penicillium roqueforti is cultured on a suitable solid or liquid medium, such as Potato Dextrose Agar (PDA) or Yeast Extract Sucrose (YES) broth, to promote the production of secondary metabolites.
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Incubation is typically carried out for 14-21 days at 25°C in the dark.
2. Extraction:
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The fungal mycelium and the culture medium are harvested.
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The entire culture is extracted with an organic solvent, typically ethyl acetate. This process is often repeated multiple times to ensure complete extraction of the metabolites.
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The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator.
3. Chromatographic Purification:
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The crude extract is subjected to a series of chromatographic techniques to isolate Annulatin D.
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Initial Fractionation: The extract is often first fractionated using vacuum liquid chromatography (VLC) or column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate).
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Fine Purification: Fractions containing Annulatin D, identified by thin-layer chromatography (TLC) analysis, are further purified using preparative high-performance liquid chromatography (HPLC), often with a C18 column and a methanol/water or acetonitrile/water mobile phase.
4. Purity Assessment:
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The purity of the isolated Annulatin D is assessed by analytical HPLC and spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Biosynthesis of Annulatin D
The biosynthesis of Annulatin D in Penicillium roqueforti is a multi-step enzymatic process. A dedicated gene cluster is responsible for the production of this polyketide.
Biosynthetic Pathway of Annulatin D
Caption: Biosynthetic pathway of Annulatin D.
The biosynthesis begins with the formation of a polyketide backbone by a polyketide synthase. This core structure then undergoes sequential hydroxylation and prenylation. The final and key step is an oxidative lactonization between two hydroxyl groups, a reaction catalyzed by a berberine bridge enzyme (BBE)-like protein, which results in the formation of the characteristic fused dihydrobenzofuran lactone ring system of (2S, 9S)-annullatin D.[1]
Biological Activity
While research on the specific biological activities of Annulatin D is ongoing, many secondary metabolites from Penicillium species are known to possess a range of bioactivities, including antimicrobial and cytotoxic effects. Further investigation is required to fully elucidate the pharmacological potential and mechanism of action of Annulatin D. The structural novelty of Annulatin D makes it an interesting candidate for drug discovery and development programs.
Conclusion
Annulatin D is a structurally unique polyketide with a well-characterized chemical structure and biosynthetic pathway. The detailed spectroscopic and experimental data provided in this guide offer a valuable resource for researchers interested in the chemistry, biosynthesis, and potential applications of this fungal metabolite. Future studies are warranted to explore the full spectrum of its biological activities and to assess its potential as a lead compound in drug development.
